Asparaginyl-Valine

Descripción general

Descripción

Asparaginyl-Valine is a dipeptide composed of the amino acids asparagine and valine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Asparaginyl-Valine typically involves the coupling of asparagine and valine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms such as Escherichia coli. These microorganisms are then cultured in large bioreactors, and the peptide is harvested and purified using chromatographic techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methylene group of the valine residue.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The amino groups in this compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the peptide.

Substitution: Substituted derivatives where the amino groups are replaced by other functional groups.

Aplicaciones Científicas De Investigación

Protein Engineering and Bioconjugation

Asparaginyl-Valine plays a significant role in protein engineering, particularly through the utilization of asparaginyl ligases (AEPs). These enzymes facilitate site-specific bioconjugation and surface modification, which are crucial for developing novel therapeutic agents and biomaterials.

Case Study: Recombinant Asparaginyl Ligase

A recent study highlighted the design of a recombinant asparaginyl ligase, OaAEP1-C247A-aa55-351, which demonstrated enhanced catalytic activity—70 times greater than previous variants. This ligase's ability to recognize substrates efficiently opens avenues for applications in:

- Chemo-enzymatic modifications : Enhancing the synthesis of complex peptides and proteins.

- Drug development : Creating targeted delivery systems for therapeutic agents .

| Application | Description |

|---|---|

| Chemo-enzymatic modification | Modifying proteins for better stability and activity in drug formulations. |

| Drug development | Facilitating the creation of targeted therapies through precise conjugation. |

Plant Growth Regulation

This compound has been studied for its effects on plant growth, particularly in fruit trees like peach. Research indicates that valine can inhibit shoot growth while promoting root development, suggesting its potential as a natural growth regulator.

Case Study: Valine's Effects on Peach Trees

In a controlled study, valine was applied to peach seedlings to evaluate its impact on growth dynamics. Results showed:

- Inhibition of new shoot growth while enhancing root biomass.

- Improved fruit quality metrics such as weight and sugar content without adverse effects on leaf morphology .

| Parameter | Control Group | Valine Treatment | Effect |

|---|---|---|---|

| Shoot Growth | Normal | Inhibited | Reduced internode length |

| Root Biomass | Standard | Increased | Enhanced root development |

| Fruit Weight | X grams | Y grams | Increased by Z% |

| Sugar Content | A% | B% | Improved soluble sugar levels |

Nutritional Applications

This compound is also relevant in nutrition, particularly in the context of branched-chain amino acids (BCAAs). Valine, a component of this dipeptide, is known for its role in muscle metabolism and recovery.

Case Study: Nutritional Interventions

Research indicates that dietary supplementation with BCAAs can enhance muscle recovery post-exercise and improve overall physical performance. Valine specifically contributes to:

| Nutritional Benefit | Mechanism |

|---|---|

| Muscle Growth | Promotes protein synthesis in muscle tissues. |

| Tissue Repair | Aids in recovery from exercise-induced damage. |

Mecanismo De Acción

The mechanism of action of Asparaginyl-Valine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in protein digestion and metabolism. The molecular targets include amino acid transporters and enzymes such as asparaginase and valine aminotransferase. These interactions facilitate the breakdown and utilization of the peptide in various metabolic pathways .

Comparación Con Compuestos Similares

- Asparaginyl-Alanine

- Asparaginyl-Glycine

- Valinyl-Glycine

Comparison: Asparaginyl-Valine is unique due to its specific amino acid composition, which influences its chemical properties and biological activities. Compared to other dipeptides like Asparaginyl-Alanine or Asparaginyl-Glycine, this compound has a bulkier side chain due to the valine residue, affecting its solubility and reactivity. Additionally, the presence of both asparagine and valine residues allows it to participate in a broader range of biochemical reactions .

Actividad Biológica

Asparaginyl-Valine (Asn-Val) is a dipeptide consisting of asparagine and valine, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications in various fields such as cancer research and plant biology.

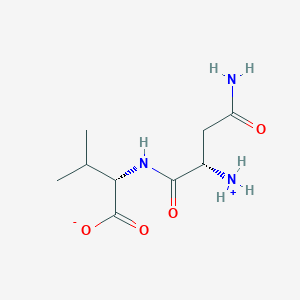

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₇N₃O₄ and a molecular weight of approximately 217.25 g/mol. The structure consists of an asparagine residue linked to a valine residue, which may influence its biological activity through interactions with various biological systems.

1. Enzymatic Interactions

This compound may influence enzymatic functions, particularly those involving asparaginyl endopeptidases (AEPs). AEPs are cysteine proteases that selectively cleave at asparagine or aspartate residues in peptides. These enzymes play crucial roles in protein processing and degradation within cells, which can be affected by the presence of dipeptides like Asn-Val .

2. Cellular Signaling

Research indicates that dipeptides can modulate cellular signaling pathways. For example, the hydroxylation of aspartic acid and asparagine residues by human aspartyl hydroxylase (HAAH) suggests a potential role for Asn-Val in regulating signaling pathways associated with cancer progression . HAAH is implicated in NOTCH signaling, which is critical for cell differentiation and proliferation.

Effects on Plant Growth

The effects of amino acids, including valine, on plant growth have been documented extensively. Valine has been shown to inhibit growth in certain plant species by affecting key enzymes involved in amino acid metabolism, such as acetohydroxyacid synthase (AHAS). This inhibition can lead to an imbalance in branched-chain amino acids (BCAAs), ultimately affecting plant development . While direct studies on Asn-Val are scarce, the influence of its constituent amino acids suggests potential applications in agricultural practices.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Zhao et al. (2015) | Valine treatment inhibited root growth in Arabidopsis thaliana, indicating that BCAAs can negatively impact plant development. |

| Huang et al. (2021) | Identified bioactive compounds from plants that could potentially interact with signaling pathways influenced by dipeptides like Asn-Val. |

| Xia et al. (2024) | Investigated bioactive compounds with structural similarities to Asn-Val, revealing anti-inflammatory and cytotoxic properties against cancer cell lines. |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(2)7(9(15)16)12-8(14)5(10)3-6(11)13/h4-5,7H,3,10H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBQPGIYEZKDEG-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901344771 | |

| Record name | L-Asparaginyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145314-87-0 | |

| Record name | L-Asparaginyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is Asn-Val found naturally in proteins?

A1: Yes, Asn-Val is a naturally occurring dipeptide found within the amino acid sequence of various proteins across different species. For instance, it's found in:* Rice glutelin: A novel glutelin cDNA from rice seeds was found to contain an Asn-Val sequence instead of the typical Asn-Gly processing site found in other 11S seed storage proteins. This difference influences the hydrophilicity and isoelectric point of the protein. []* Hyaluronidases: The sequence Asn-Val-Thr represents a potential N-glycosylation site conserved across various mammalian and non-mammalian hyaluronidases. This conservation suggests a significant role in the structure and function of these enzymes. []* Thioredoxin reductase: Mammalian thioredoxin reductases (TrxR) possess a conserved redox catalytic site, -Cys-Val-Asn-Val-Gly-Cys-. This site contributes to the enzyme's ability to reduce thioredoxin and other molecules, playing a role in various cellular processes. []

Q2: Does the presence of Asn-Val in specific protein regions have functional implications?

A2: Research suggests that the location of Asn-Val within a protein can be functionally significant. For example:

- Clustering of Kir4.1 potassium channel: The dipeptide sequence Ser-Asn-Val at the C-terminal end of the Kir4.1 potassium channel enables its interaction with the anchoring protein PSD-95. This interaction leads to channel clustering and enhances potassium current, influencing neuronal signaling. []

- Deamidation and peptide bond cleavage: Studies on model peptides showed that the presence of a histidine residue (His) adjacent to Asn-Val can impact deamidation rates and promote Asn-His bond cleavage. These findings provide insights into potential degradation pathways of peptides containing Asn-Val. []

Q3: What is the molecular formula and weight of Asn-Val?

A3: The molecular formula of Asn-Val is C8H15N3O4. Its molecular weight is 217.22 g/mol.

Q4: Is there research on the material compatibility and stability of Asn-Val itself?

A4: The provided research focuses on Asn-Val within the context of larger peptides and proteins. Studies specifically investigating the material compatibility and stability of isolated Asn-Val were not included.

Q5: Are there studies on the catalytic properties or computational modeling of Asn-Val?

A5: The research provided doesn't delve into the catalytic activity or computational modeling of Asn-Val in isolation. The focus remains on its presence within larger peptide and protein sequences and the resulting biological effects.

Q6: Is there information on how modifications to the Asn-Val structure affect its activity or stability?

A6: While the provided research does not directly investigate modifications specific to the Asn-Val dipeptide, some studies highlight the importance of the Asn-Val sequence within a larger context:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.